5-Acetylindane
Overview
Description
5-Acetylindane, also known as 1-(2,3-Dihydro-1H-inden-5-yl)ethanone, is a chemical compound with the molecular formula C11H12O . It has an average mass of 160.212 Da and a monoisotopic mass of 160.088821 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of an indane group (a fused cyclohexane and benzene ring) with an acetyl group attached to the 5-position of the indane . The InChI representation of the molecule isInChI=1S/C11H12O/c1-8(12)10-6-5-9-3-2-4-11(9)7-10/h5-7H,2-4H2,1H3
. Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm³, a boiling point of 291.4±29.0 °C at 760 mmHg, and a flash point of 123.5±19.2 °C . It has a molar refractivity of 48.5±0.3 cm³ and a polar surface area of 17 Ų . The compound is characterized by a molar volume of 150.1±3.0 cm³ .Scientific Research Applications
Organic Synthesis and Chemical Reactions
Oxidative Arylation of Indoles : 5-Acetylindane, through its derivative N-Acetylindoles, participates in oxidative coupling reactions with arenes. Using different oxidants controls the regioselectivity of the arylation at specific positions on the indole ring (Potavathri et al., 2008).
Condensation Reactions : The reaction between 2-acetylindan-1,3-dione and aniline was examined to determine the structure of the resulting product, showing that the enamine isomer is favored. This suggests potential applications in organic synthesis and molecular design (Enchev et al., 2003).
Spectroscopy and Photostability in Sunscreen Agents : 2-Acetylindan-1,3-dione and its metal complexes show high photostability, high molar absorption, and broad-spectrum UV-protection properties, highlighting their potential as components in sunscreen formulations (Ahmedova et al., 2002).
Luminescence and LED Technology
- Luminescent Properties for LED Applications : A novel indane-based β-diketone and its europium(III) ternary complex were synthesized, showing high thermal stability, wide and strong excitation bands, and intense red emission under near UV light. This complex is suitable for use as an efficient red phosphor in white LEDs (Wang et al., 2011).
Proton Transfer and Molecular Dynamics
Intramolecular Proton Transfer Mechanisms : The solvent-dependent excited-state intramolecular proton transfer (ESIPT) mechanism of 2-acetylindan-1,3-dione was investigated, revealing how solvent effects can influence the behavior of such systems. This research provides insights into the solvation effects on proton transfer mechanisms (Li et al., 2017).
Ultrafast Absorption and Fluorescence Spectroscopy : The photoinduced excited-state intramolecular proton-transfer dynamics of 2-acetylindan-1,3-dione were examined, providing valuable insights into the structural and dynamic aspects of the molecule under photoexcitation (Verma et al., 2015).
Safety and Hazards
5-Acetylindane should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or inhalation, seek immediate medical attention .
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8(12)10-6-5-9-3-2-4-11(9)7-10/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMWPTFPUCPKQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(CCC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962408 | |
Record name | 1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4228-10-8 | |
Record name | 5-Acetylindane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62537 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Acetylindane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33137 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the indane structure in 5-acetylindane-2-carboxylic acid regarding its biological activity?
A: The research paper investigates synthetic analogues of fomannoxin and fomajorin S, toxic metabolites produced by the fungus Heterobasidion annosum []. The study found that the presence of a 2-H- or 2-methylindane-2-acid structure is essential for the toxicity of fomajorin S. While this compound-2-carboxylic acid itself wasn't found to be directly toxic, its structural similarity to fomajorin S suggests that the indane core plays a vital role in the biological activity of these compounds []. Further research is needed to understand the specific interactions and mechanisms by which the indane structure contributes to the observed effects.
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